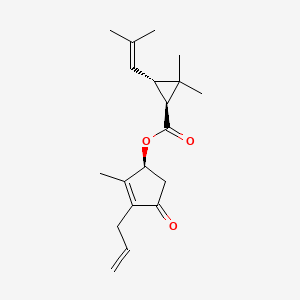

(-)-trans-(S)-allethrin

Descripción

Contextualization within Pyrethroid Chemistry and Insecticide Development

Pyrethroids are a major class of synthetic insecticides that were developed as analogues of the natural insecticidal compounds known as pyrethrins (B594832), which are extracted from the flowers of Chrysanthemum cinerariaefolium. nih.govwikipedia.org The first synthetic pyrethroid, allethrin (B1665230), was synthesized in 1949. wikipedia.orgwho.int This marked a pivotal moment in insecticide development, paving the way for a new generation of pest control agents. nih.govnih.gov

Pyrethroids, including S-Bioallethrin, are characterized by their potent insecticidal activity, rapid knockdown effect on insects, and relatively low toxicity to mammals. nih.govmdpi.com They function as neurotoxins, targeting the voltage-gated sodium channels in the nervous systems of insects. medchemexpress.comtitanunichem.comnih.govontosight.ai By modifying the gating kinetics of these channels, they cause prolonged channel opening, leading to repetitive nerve firing, paralysis, and ultimately, the death of the insect. nih.govontosight.aiontosight.ai

The development of synthetic pyrethroids was driven by the need for more stable and cost-effective alternatives to natural pyrethrins, which are susceptible to degradation by sunlight and heat. nih.govmdpi.com Early synthetic pyrethroids like allethrin offered improved stability, making them suitable for use in products such as mosquito coils and aerosols. nih.govwho.int

Significance of Stereoisomerism in Insecticidal Efficacy: The Case of (-)-trans-(S)-Allethrin (S-Bioallethrin)

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. Allethrin itself is a mixture of eight different stereoisomers due to the presence of three chiral centers in its structure. who.intchemistryviews.orgpsu.edu These isomers exhibit vastly different levels of insecticidal potency. chemistryviews.orgpsu.edu

Through extensive research, it was determined that the this compound isomer, also known as S-Bioallethrin, is the most biologically active of the eight allethrin stereoisomers. who.intpsu.eduinchem.org In fact, S-Bioallethrin is reported to be significantly more effective than the racemic mixture of allethrin. psu.edu This discovery highlighted the profound impact of stereoisomerism on the efficacy of insecticides and spurred the development of processes to synthesize and isolate the most potent isomers.

The commercial production of S-Bioallethrin represents a "chiral switch" in insecticide development, where a product containing a mixture of isomers is replaced by a formulation containing only the most active single isomer. researchgate.net This approach not only enhances the insecticidal efficacy but also reduces the environmental load of less active or inactive chemical compounds.

Table 1: Comparison of Allethrin Isomeric Compositions

| Product Name | Isomeric Composition | Relative Potency |

| Allethrin | Racemic mixture of 8 stereoisomers. who.int | Baseline |

| Bioallethrin (B1148691) | A mixture of two of the most active isomers, [1R,trans;1R] and [1R,trans;1S], in an approximate 1:1 ratio. wikipedia.orgwho.intnih.gov | More potent than allethrin |

| Esbiothrin | A mixture of the same two isomers as bioallethrin, but in an approximate 1:3 ratio, favoring the more active isomer. wikipedia.orgwho.int | More potent than bioallethrin |

| S-Bioallethrin | The single most active isomer: [1R,trans;1S]-isomer. who.intinchem.org | The most potent form of allethrin |

Evolutionary Trajectory from Natural Pyrethrins to Synthetic Analogues

The journey from natural pyrethrins to synthetic pyrethroids like S-Bioallethrin is a compelling story of chemical innovation. Natural pyrethrins, while effective, have limitations in terms of photostability and cost of production. nih.govmdpi.com The initial goal of synthetic chemists was to create analogues that retained the potent insecticidal properties of the natural compounds while overcoming their inherent instability. nih.gov

The synthesis of allethrin in 1949 was the first major breakthrough in this endeavor. wikipedia.orgwho.int While allethrin was a significant achievement, the quest for even more potent and stable compounds continued. This led to the development of first-generation synthetic pyrethroids, which were derivatives of chrysanthemic acid and still somewhat susceptible to light degradation. mdpi.com

Subsequent research led to second-generation synthetic pyrethroids, which incorporated structural modifications that significantly enhanced their photostability and insecticidal activity. mdpi.com The isolation and commercialization of specific, highly active stereoisomers like S-Bioallethrin represent a key milestone in this evolutionary process, demonstrating a sophisticated understanding of structure-activity relationships. chemistryviews.org This progression reflects a continuous effort to optimize insecticidal efficacy while considering factors like environmental persistence and specificity. researchgate.net

Scope and Research Objectives for Academic Inquiry

The study of this compound continues to be a subject of academic interest, with several key research objectives:

Elucidation of Molecular Interactions: Further investigation into the precise binding interactions of S-Bioallethrin with the voltage-gated sodium channels of various insect species can provide insights for the design of more selective and effective insecticides.

Mechanisms of Resistance: Understanding the biochemical and genetic mechanisms by which insect populations develop resistance to S-Bioallethrin is crucial for developing sustainable pest management strategies. nih.gov

Environmental Fate and Degradation: Research into the environmental persistence, mobility, and biodegradation pathways of S-Bioallethrin is essential for assessing its ecological impact. Studies have shown it has low persistence in soil due to rapid photodegradation. mdpi.com

Development of Novel Synthetic Routes: The development of more efficient and stereoselective synthetic methods for producing S-Bioallethrin can improve its cost-effectiveness and reduce the formation of unwanted isomers.

Comparative Toxicology: Ongoing comparative studies on the toxicity of S-Bioallethrin across different insect species and non-target organisms are necessary to refine its application and ensure environmental safety.

These research areas highlight the ongoing importance of S-Bioallethrin as a model compound for studying insecticide chemistry, toxicology, and the evolution of insect resistance.

Propiedades

Fórmula molecular |

C19H26O3 |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m0/s1 |

Clave InChI |

ZCVAOQKBXKSDMS-BHYGNILZSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

SMILES isomérico |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C |

SMILES canónico |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Origen del producto |

United States |

Stereoselective Synthesis and Advanced Chemical Modifications

Synthetic Pathways to (-)-trans-(S)-Allethrin and Related Stereoisomers

The synthesis of this compound, which possesses three chiral centers, presents a considerable challenge in controlling its stereochemistry. Commercial allethrin (B1665230) is often a mixture of up to eight possible stereoisomers. epa.govnih.gov However, specific formulations, such as bioallethrin (B1148691), are partially purified to contain a mixture of only two stereoisomers, highlighting the importance of stereochemistry in its application. epa.gov The general manufacturing process for allethrins involves the esterification of chrysanthemic acid with allethrolone (B1665232). nih.gov

Enantioselective and Diastereoselective Synthetic Strategies

Achieving the desired (-)-trans-(S) configuration of allethrin requires precise control over the stereochemistry of both the chrysanthemic acid and the allethrolone moieties, as well as the esterification reaction that joins them. The development of enantioselective and diastereoselective strategies is paramount to selectively synthesize the most active isomers. These strategies often employ chiral catalysts or auxiliaries to guide the formation of the desired stereocenters. While the broader field of asymmetric synthesis has seen significant advancements, specific detailed methodologies for the exclusive synthesis of this compound are often proprietary and less commonly published in open literature. Research in asymmetric synthesis often focuses on creating single enantiomers of chiral molecules, a principle that is directly applicable to the synthesis of specific allethrin isomers. youtube.comrsc.org

Preparation of Chiral Intermediates: Allethrolone and Chrysanthemic Acid Derivatives

The synthesis of this compound hinges on the availability of the correct chiral building blocks: (S)-allethrolone and (1R)-trans-chrysanthemic acid.

(S)-Allethrolone: The synthesis of the chiral cyclopentenolone derivative, (S)-allethrolone (specifically 1S-hydroxy 2-methyl 3-allyl 4-oxo cyclopent-2-ene), is a critical step. While various methods exist for the synthesis of the racemic allethrolone, obtaining the (S)-enantiomer in high purity requires specialized asymmetric synthesis techniques. These can include enzymatic resolutions, the use of chiral starting materials, or asymmetric catalysis.

| Intermediate | Precursor | Reagents | Key Transformation |

| (S)-Allethrolone | Chiral starting material or racemic allethrolone | Chiral resolving agent or enzyme | Asymmetric synthesis or enzymatic resolution |

(1R)-trans-Chrysanthemic Acid: The acid component, (1R)-trans-chrysanthemic acid, is a naturally occurring enantiomer found in pyrethrin I. wikipedia.org Its synthesis has been a focal point of research to enable the production of synthetic pyrethroids. Stereoselective routes to trans-chrysanthemic acid have been developed, some of which involve the stereoselective reduction of an allenic cyclopropane (B1198618) intermediate. researchgate.netresearchgate.net Another approach utilizes a base-catalyzed reaction of 3-chloro-3-methylbut-1-yne and 3-methylbut-2-en-1-ol, followed by selective reduction and oxidation. researchgate.net The biosynthesis of trans-chrysanthemic acid proceeds from dimethylallyl diphosphate (B83284) (DMAPP). nih.gov

| Intermediate | Precursor(s) | Key Transformation | Stereoselectivity |

| (1R)-trans-Chrysanthemic acid | Allenic cyclopropane | Stereoselective reduction | High trans selectivity |

| (1R)-trans-Chrysanthemic acid | 3-chloro-3-methylbut-1-yne and 3-methylbut-2-en-1-ol | Base-catalyzed cyclopropanation | Stereoselective |

Esterification Methodologies for Defined Stereoisomers

The final step in the synthesis of this compound is the esterification of (S)-allethrolone with (1R)-trans-chrysanthemic acid or its activated derivatives, such as the acid chloride. To preserve the stereochemical integrity of both chiral intermediates, the esterification conditions must be mild and efficient. Common methods include the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride, which then reacts with the alcohol. The reaction of chrysanthemoyl chloride with the alcohol is a frequently employed method. asianpubs.org It is crucial to avoid conditions that could lead to racemization or epimerization at any of the chiral centers.

Chemical Derivatization and Analog Design for Enhanced Biological Activity

To improve the insecticidal properties of allethrin, such as potency, photostability, and spectrum of activity, extensive research has been conducted on the chemical modification of its core structure.

Structural Modifications of the Chrysanthemic Acid Moiety

The chrysanthemic acid portion of the molecule has been a primary target for structural modification. Early structure-activity relationship (SAR) studies revealed that the isobutenyl side chain was initially thought to be essential for activity. However, subsequent research demonstrated that replacing the dimethyl groups in this side chain with halogens, such as chlorine or bromine, could enhance photostability. asianpubs.org The development of first-generation synthetic pyrethroids involved derivatives of chrysanthemic acid esters. wikipedia.org More advanced, second-generation pyrethroids feature significant modifications to the acid moiety, leading to compounds with both high potency and improved environmental stability. wikipedia.org The synthesis of various chrysanthemic acid analogs continues to be an active area of research to explore new pesticidal activities. researchgate.net

| Modification | Rationale | Resulting Property |

| Halogenation of isobutenyl group | Increase photostability | Enhanced environmental persistence |

| Diverse alkyl substitutions | Explore structure-activity relationships | Varied insecticidal potency |

| Phenylvinyl substitutions | Investigate acaricidal activity | Potential for broader spectrum of activity |

Alterations to the Cyclopentenone Ring System

The cyclopentenone ring of the allethrolone moiety also plays a crucial role in the insecticidal activity of allethrin. Modifications to this part of the molecule can influence the compound's binding to its target site in the insect's nervous system. Structure-activity relationship studies on this ring system aim to optimize its interaction with the target protein. While specific examples of modifications to the cyclopentenone ring in allethrin analogs are less frequently detailed in publicly available literature compared to the chrysanthemic acid moiety, the principles of medicinal chemistry suggest that alterations to ring size, substituents, and stereochemistry could all be explored to modulate biological activity. Studies on other natural products with cyclic structures have shown that modifications to ring systems can significantly impact their biological profiles. nih.govnih.gov

Exploration of Novel Linkers and Functional Groups

The molecular architecture of this compound, characterized by an ester linkage between (+)-trans-chrysanthemic acid and (S)-allethrolone, presents multiple sites for chemical modification. Researchers have strategically introduced a variety of linkers and functional groups to probe the impact of these changes on insecticidal activity, metabolic stability, and target-site interactions.

Modification of the Ester Linker

The ester bond in pyrethroids is a critical determinant of their biological activity and susceptibility to metabolic degradation. Efforts to replace this linkage with more stable alternatives have been a key focus of synthetic chemists.

Table 1: Exploration of Ether and Thioether Linkers in this compound Analogs

| Linker Type | General Structure | Synthetic Approach | Key Findings on Insecticidal Activity |

| Ether | R-O-R' | Williamson ether synthesis | Generally leads to a significant decrease in insecticidal activity, suggesting the carbonyl group of the ester is crucial for binding to the target site. |

| Thioether | R-S-R' | Nucleophilic substitution with thiols | Analogs have shown varied but generally lower activity compared to the parent ester. Some derivatives exhibit altered target selectivity. |

Research into ether-linked analogs of this compound has demonstrated that the replacement of the ester group with an ether linkage typically results in a substantial loss of insecticidal potency. This suggests that the carbonyl group of the ester is a key pharmacophoric feature, likely involved in hydrogen bonding interactions within the voltage-gated sodium channels of insects.

Introduction of Novel Functional Groups

Beyond modifying the linker, the introduction of diverse functional groups onto both the acidic and alcohol moieties of this compound has been a fruitful avenue for analog development. These modifications aim to enhance binding affinity, improve metabolic stability, and explore new insecticidal mechanisms.

Table 2: Introduction of Novel Functional Groups in this compound Derivatives

| Functional Group Type | Position of Introduction | Synthetic Strategy | Impact on Insecticidal Activity |

| Substituted Aryl Groups | Alcohol Moiety | Suzuki or Stille coupling reactions | Introduction of electron-withdrawing or -donating groups on a phenyl ring can modulate activity. Halogenated and cyano-substituted analogs have shown enhanced potency in some cases. |

| Heterocyclic Moieties | Alcohol or Acid Moiety | Multi-step synthesis involving heterocycle formation | A wide range of activities has been observed. Some nitrogen-containing heterocycles have been shown to increase binding affinity to the target site. |

| Fluorinated Groups | Various Positions | Electrophilic or nucleophilic fluorination reactions | Strategic incorporation of fluorine can enhance metabolic stability and binding affinity, often leading to increased insecticidal activity and altered selectivity. |

The incorporation of substituted aryl groups in place of the allyl side chain of the allethrolone moiety has been extensively investigated. The electronic nature and position of substituents on the aromatic ring can significantly influence insecticidal activity. For instance, the presence of electron-withdrawing groups, such as halogens or a cyano group, at specific positions can enhance the neurotoxic effects of the molecule.

The introduction of heterocyclic moieties has opened up new possibilities for designing novel pyrethroid insecticides. Heterocycles can introduce unique steric and electronic properties, as well as potential new binding interactions with the target site. The synthesis of these analogs often involves more complex, multi-step synthetic routes.

Fluorination has emerged as a powerful tool in modern medicinal and agrochemical research. The strategic placement of fluorine atoms within the this compound structure can block sites of metabolic attack, thereby increasing the compound's persistence and bioavailability. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

Molecular and Cellular Mechanisms of Insecticidal Action

Neurophysiological Basis of Pyrethroid Action in Arthropods

The principal target for all pyrethroids, including (-)-trans-(S)-allethrin, is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of electrical signals in neurons.

This compound, like other pyrethroids, binds to the alpha-subunit of the VGSC. This interaction is highly stereospecific. The primary effect of this binding is a significant alteration of the channel's gating kinetics. Specifically, it inhibits the closure of the channel, a process known as inactivation. Pyrethroids modify the gating characteristics of voltage-sensitive sodium channels to delay their closure, leading to a prolonged influx of sodium ions. This sustained inward sodium current is often referred to as a "tail current" because it persists long after the neuron membrane has repolarized.

This modulation effectively locks the sodium channel in an open or modified-open state, drastically slowing down both the activation and inactivation kinetics. Research has shown that Type I pyrethroids, such as allethrin (B1665230), cause a large steady-state sodium current during depolarization and a large, slowly decaying sodium tail current upon repolarization.

Table 1: Effect of this compound on Voltage-Gated Sodium Channel Gating

| Channel State | Effect of this compound | Consequence |

| Activation | Slowed | Prolongs the rising phase of the action potential. |

| Inactivation | Substantially slowed/inhibited | Prevents the channel from closing, leading to a persistent influx of Na+ ions. |

| Deactivation | Slowed | Results in a large and prolonged "tail current" upon membrane repolarization. |

This table summarizes the kinetic changes induced by the binding of Type I pyrethroids like this compound to the voltage-gated sodium channel.

The prolonged sodium influx caused by this compound leads to a state of neuronal hyperexcitability. The persistent depolarization lowers the threshold required to trigger subsequent action potentials. This results in characteristic repetitive firing of the neuron in response to a single stimulus. inchem.org At low concentrations, this can manifest as an increase in spontaneous discharges from sensory and motor neurons. inchem.org

At higher concentrations, the tail current can be so significant that it causes a complete and persistent depolarization of the nerve membrane. This state, known as a conduction block, prevents the neuron from repolarizing and firing any further action potentials, ultimately leading to paralysis and death of the insect. inchem.org

This compound is classified as a Type I pyrethroid. This classification is based on its chemical structure and the toxicological syndrome it produces. A key structural feature of Type I pyrethroids is the absence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety, which is present in Type II pyrethroids. nih.govnih.gov

The mechanism of action of this compound is fundamentally similar to other Type I pyrethroids such as permethrin (B1679614) and resmethrin. They all primarily target VGSCs, causing prolonged sodium tail currents and leading to repetitive neuronal firing. nih.gov This action is responsible for the characteristic "T-syndrome" of poisoning in insects and mammals, which includes tremors, hyperexcitability, and ataxia. This contrasts with the "CS-syndrome" (choreoathetosis and salivation) produced by Type II pyrethroids, which induce a much longer-lasting modification of the sodium channels. regulations.gov

Table 2: Comparison of Type I and Type II Pyrethroids

| Feature | Type I (e.g., this compound) | Type II (e.g., Deltamethrin) |

| Key Structural Moiety | Lacks α-cyano group | Contains α-cyano group |

| Effect on Sodium Channel | Induces a moderately prolonged opening | Induces a much longer-lasting channel opening |

| Resulting Neural Activity | Repetitive firing | Persistent membrane depolarization, leading to conduction block |

| Toxicological Syndrome | T-Syndrome (Tremors) | CS-Syndrome (Choreoathetosis/Salivation) |

This table highlights the principal differences in structure and neurophysiological effects between the two main classes of pyrethroid insecticides.

Ancillary Molecular Targets and Pathways

The effect of this compound on the GABAergic system appears to be indirect and dose-dependent. Studies have shown that allethrin can alter the release of the inhibitory neurotransmitter GABA. Specifically, lower doses (10 or 20 mg/kg) have been observed to decrease GABA levels, whereas higher doses (60 mg/kg) lead to an increase in GABA levels. nih.gov This suggests that the compound does not act as a direct modulator of the GABA receptor itself but rather influences the presynaptic release of the neurotransmitter, likely as a secondary consequence of the widespread neuronal disruption initiated at the sodium channel.

There is direct evidence that allethrin impacts the cholinergic system. Studies on the cockroach abdominal ganglion have shown that low concentrations of allethrin (5 x 10⁻⁸ M) produce a stimulating action that is abolished by cholinergic antagonists like d-tubocurarine. nih.gov This effect is also blocked by inhibiting acetylcholine (B1216132) synthesis or by conditions that prevent neurotransmitter release. nih.gov These findings strongly suggest that the stimulating action of low concentrations of allethrin is mediated by the presynaptic release of acetylcholine (ACh) from cholinergic nerve terminals. nih.gov However, at higher concentrations (above 5 x 10⁻⁷ M), allethrin appears to have a direct excitatory effect that is independent of this cholinergic mechanism. nih.gov Allethrin does not appear to inhibit cholinesterase activity. nih.gov

Effects on Calcium Homeostasis and Ion Channel Function (e.g., Ca2+, Mg2+-ATPase)

While the primary mode of action for pyrethroids like this compound involves the disruption of voltage-gated sodium channels, they also exert significant effects on calcium homeostasis through various mechanisms. nih.gov Research indicates that allethrins can inhibit voltage-gated calcium channels and interfere with the function of crucial ion-motive ATPases. nih.gov

Allethrin has been found to inhibit both Ca2+-ATPase and Mg2+-ATPase, enzymes vital for maintaining cellular ion gradients. nih.gov Specifically, bioallethrin (B1148691), a stereoisomer mixture containing the active forms of allethrin, inhibits both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects. nih.govdrugbank.com The inhibitory action is reportedly more pronounced on the sodium-calcium dependent hydrolysis pathway. nih.govdrugbank.com

Table 1: Summary of Allethrin's Effects on Voltage-Gated Calcium Channel (VGCC) Subtypes

| Cell Type | VGCC Subtype | Observed Effect |

|---|---|---|

| Rat PC12 Cells | N-type | Inhibition nih.gov |

| Rat PC12 Cells | L-type | Stimulation nih.gov |

| Human Embryonic Kidney (HEK293) Cells | L-type | Potent Blockade nih.gov |

| Human Embryonic Kidney (HEK293) Cells | P/Q-type | Potent Blockade nih.gov |

| Human Embryonic Kidney (HEK293) Cells | T-type | Potent Blockade nih.gov |

Species-Specificity and Cross-Taxon Neurotoxicological Considerations

The neurotoxicity of this compound and related pyrethroids exhibits significant variation across different animal taxa. This species-specificity is a critical factor in its utility as an insecticide, allowing it to be highly effective against target pests while having a lower impact on other organisms, though notable exceptions exist. The primary basis for this selectivity lies in differences in metabolism, target site sensitivity, and body temperature.

In insects, the pyrethroid molecule binds effectively to voltage-gated sodium channels, causing prolonged channel opening that leads to nerve hyperexcitation, uncoordinated movement, paralysis, and eventual death. wikipedia.orgresearchgate.net Insects are particularly susceptible due to a combination of factors, including specific structural conformations of their sodium channels and often slower metabolic detoxification compared to mammals.

Mammals are generally less susceptible to allethrin's neurotoxic effects. nih.gov This reduced sensitivity is attributed to several factors, including more rapid enzymatic detoxification by cytochrome P450s and esterases in the liver, and differences in the amino acid sequences of their sodium channel proteins that reduce pyrethroid binding affinity. drugbank.com However, some species, such as cats, are notably more sensitive because they have a limited capacity for glucuronidation, a key detoxification pathway for pyrethroid metabolites. wikipedia.org

In contrast, allethrins are highly toxic to fish and aquatic invertebrates. wikipedia.orgherts.ac.ukwho.intepa.gov This heightened toxicity is largely due to their slower metabolism of the compound at lower body temperatures and efficient gill absorption from the water, leading to rapid accumulation to toxic levels in the nervous system. Conversely, birds demonstrate low susceptibility to allethrin, with high LD50 values reported. who.intepa.gov Allethrin is also recognized as being toxic to bees. wikipedia.orgwho.intbeyondpesticides.org

Table 2: Comparative Toxicity of Allethrins Across Different Taxa

| Taxon | Relative Toxicity | Key Factors |

|---|---|---|

| Insects | High | High target site sensitivity; slower metabolism. |

| Fish | Very High | Slow metabolism at low body temperatures; efficient gill absorption. wikipedia.orgherts.ac.ukwho.intepa.gov |

| Aquatic Invertebrates | Very High | High sensitivity and direct exposure in aquatic environments. wikipedia.orgepa.gov |

| Mammals | Low to Moderate | Rapid metabolic detoxification; lower sodium channel sensitivity. nih.gov |

| Birds | Low | High metabolic rate and detoxification capacity. who.intepa.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Allethrin |

| Bioallethrin |

Biotransformation and Degradation Pathways in Biological Systems and the Environment

Metabolic Fate in Target Organisms (Insects)

In insects, the detoxification of allethrin (B1665230) is a critical survival mechanism, primarily involving enzymatic hydrolysis and oxidative metabolism. These processes convert the lipophilic insecticide into more water-soluble, excretable metabolites.

Enzymatic Hydrolysis: Role of Esterases and Carboxylesterases

The primary route for the detoxification of many pyrethroid insecticides in insects is the cleavage of the ester linkage, a reaction catalyzed by esterases and carboxylesterases. msstate.edulsu.eduresearchgate.net These hydrolytic enzymes break down the pyrethroid molecule into its constituent acid and alcohol moieties. nih.govresearchgate.net Carboxylesterase-mediated metabolism is a major mechanism of insecticide resistance, with increased enzyme activity or expression levels enhancing the insect's ability to detoxify the compound. cabidigitallibrary.orgnih.govresearchgate.net While effective for many pyrethroids, isomers like allethrin, which are esters of secondary alcohols, are often more resistant to this hydrolytic attack compared to those with primary alcohols. nih.gov

The general reaction for this process is as follows: Allethrin + H₂O --(Carboxylesterase)--> Chrysanthemic acid + Allethrolone (B1665232)

Studies have shown that enhanced tolerance to pyrethroids in insects like house flies is linked to the efficient hydrolysis of these compounds by specific carboxylesterases. cabidigitallibrary.org

Oxidative Metabolism by Cytochrome P450 Monooxygenases

When hydrolysis is less efficient, as is the case for allethrin, oxidative metabolism by cytochrome P450 (P450) monooxygenases becomes a predominant detoxification pathway. nih.govmyspecies.info This enzyme superfamily is involved in the metabolism of a wide range of foreign compounds. nih.govresearchgate.net In insects, P450s introduce an oxygen atom into the substrate, increasing its polarity and facilitating excretion. semanticscholar.org This oxidative attack can occur at various sites on the allethrin molecule, including the trans-methyl group of the isobutenyl moiety and the methylene (B1212753) group of the allyl side chain. who.int Increased activity or overexpression of P450 enzymes is a well-documented mechanism of insecticide resistance in numerous insect species. mdpi.com

Identification of Key Metabolites and Degradation Products

The metabolic processes in insects result in a range of degradation products. The principal metabolites identified from both hydrolysis and oxidation are chrysanthemic acid and allethrolone. who.intnih.gov Further oxidative reactions can lead to the formation of chrysanthemum dicarboxylic acid and various oxidized forms of allethrin and allethrolone. who.int For instance, the metabolism of allethrin by the bacterium Acidomonas sp., which follows a hydrolytic pathway, yields chrysanthemic acid and allethrolone as major metabolites. nih.gov

| Metabolic Pathway | Key Enzymes | Primary Metabolites | Further Oxidized Products |

|---|---|---|---|

| Enzymatic Hydrolysis | Esterases, Carboxylesterases | Chrysanthemic acid, Allethrolone | N/A |

| Oxidative Metabolism | Cytochrome P450 Monooxygenases | Oxidized forms of Allethrin | Chrysanthemum dicarboxylic acid, Oxidized Allethrolone |

Microbial Biodegradation in Environmental Compartments

In the environment, microorganisms play a vital role in the breakdown of allethrin, preventing its long-term persistence. Various bacteria and fungi have been identified that can utilize this pyrethroid as a source of carbon and energy.

Isolation and Characterization of Allethrin-Degrading Microorganisms (Bacteria, Fungi)

Researchers have isolated several microorganisms from contaminated soil and water that are capable of degrading allethrin. nih.gov The enrichment culture technique is a common method used to isolate such strains. nih.govbiorxiv.org

Identified allethrin-degrading bacteria include Acidomonas sp. and Sphingomonas trueperi. nih.govresearchgate.net A strain of Pseudomonas nitroreducens, designated CW7, isolated from wastewater, has also shown significant potential for allethrin degradation. bohrium.com

Among fungi, a novel strain, Fusarium proliferatum CF2, was isolated from contaminated agricultural fields and demonstrated the ability to use allethrin as its sole carbon source. nih.govnih.gov This fungus could tolerate high concentrations of allethrin and degrade it completely under optimal conditions. nih.govresearchgate.netnih.gov Other fungal genera, including Aspergillus, Candida, and Trichoderma, have also been reported to degrade pyrethroids. nih.govresearchgate.net Fungi are often considered potent candidates for pesticide bioremediation due to their robust enzymatic systems. nih.gov

| Microorganism Type | Genus/Species | Source of Isolation | Degradation Capability |

|---|---|---|---|

| Bacteria | Acidomonas sp. | Not specified | Degraded >70% of 16 mM allethrin in 72 hours. nih.gov |

| Bacteria | Pseudomonas nitroreducens CW7 | Wastewater | Demonstrated high allethrin-degrading potential. bohrium.com |

| Fungi | Fusarium proliferatum CF2 | Contaminated agricultural soil | Completely degraded 50 mg·L⁻¹ allethrin within 144 hours. nih.govnih.gov |

Metabolic Pathways Utilized by Microbes (e.g., Ester Bond Cleavage, Ring Degradation)

The microbial degradation of allethrin generally initiates with the cleavage of the ester bond, a pathway analogous to the metabolic route in insects. nih.govfrontiersin.org This initial hydrolytic step is catalyzed by pyrethroid hydrolase or carboxylesterase enzymes, breaking allethrin down into chrysanthemic acid and allethrolone. nih.govbohrium.com

Following the initial ester hydrolysis, the resultant acid and alcohol moieties undergo further degradation. The specific subsequent steps can vary depending on the microorganism. For example, in Acidomonas sp., the degradation proceeds through oxidation and dehydrogenation of the initial metabolites. nih.gov The ultimate breakdown of these intermediates can lead to the complete mineralization of the compound into carbon dioxide and water, effectively removing it from the environment. frontiersin.org The degradation of the cyclic structures (ring degradation) of the metabolites represents the final stages of the biodegradation pathway.

Co-metabolic versus Sole Carbon/Nitrogen Source Utilization

The microbial breakdown of (-)-trans-(S)-allethrin can occur through two primary metabolic strategies: utilization as a sole carbon source and co-metabolism.

Numerous studies have demonstrated the ability of various microorganisms to utilize allethrin as a sole source of carbon for growth and energy. This indicates that these organisms can completely break down the molecule, incorporating its carbon into their biomass. For instance, the fungus Fusarium proliferatum strain CF2, isolated from contaminated agricultural fields, has been shown to use allethrin as its only carbon source. nih.gov Under optimal conditions, this strain was able to completely degrade a 50 mg·L⁻¹ concentration of allethrin within 144 hours. nih.gov Similarly, the bacterium Acidomonas sp. was found to grow in a minimal medium with allethrin as the sole carbon source, degrading over 70% of it within 72 hours. nih.gov Other identified microorganisms with this capability include Sphingomonas trueperi strain CW3 and Bacillus megaterium strain HLJ7. researchgate.netresearchgate.net The degradation efficiency of these microorganisms is notable, with Bacillus megaterium HLJ7, for example, removing 96.5% of a 50 mg L⁻¹ allethrin concentration in a minimal medium within 11 days. researchgate.net

| Microorganism | Degradation Efficiency | Time Frame | Initial Concentration |

|---|---|---|---|

| Fusarium proliferatum CF2 | Complete Degradation | 144 hours | 50 mg·L⁻¹ |

| Acidomonas sp. | >70% | 72 hours | 16 mM |

| Bacillus megaterium HLJ7 | 96.5% | 11 days | 50 mg·L⁻¹ |

| Sphingomonas trueperi CW3 | 93% | 7 days | 50 mg·L⁻¹ |

| Pseudomonas nitroreducens CW7 | 96% | 7 days | 150 mg·L⁻¹ inoculum |

Abiotic Degradation in Environmental Matrices

Beyond biological breakdown, this compound is also subject to abiotic degradation processes that contribute to its transformation in the environment.

Photodegradation Kinetics and Mechanisms in Aqueous and Terrestrial Systems

This compound is known to be unstable in the presence of light. who.int Exposure to sunlight or artificial light sources can lead to its rapid decomposition. who.int Research on the photodegradation of a thin film of allethrin on a glass surface under a sun lamp showed that approximately 90% of the compound degraded within 8 hours of exposure. who.int The half-life of bioallethrin (B1148691), a stereoisomeric mixture of allethrin, was found to be approximately 3 days when exposed to sunlight in its free state. who.int

The primary photochemical reactions involved in the degradation of allethrin include:

Ester cleavage: The breaking of the ester bond that links the two main parts of the molecule. who.int

Oxidation: The addition of oxygen atoms, particularly at the isobutenyl methyl group. who.int

Epoxidation: The formation of an epoxide at the isobutenyl double bond. who.int

Isomerization: Changes in the spatial arrangement of the atoms, such as cis/trans isomerization. who.int

Rearrangement: The di-pi-methane rearrangement, a photochemical reaction that alters the carbon skeleton. who.int

These reactions lead to the formation of various degradation products, including chrysanthemic acid and oxidized derivatives of the parent allethrin molecule. who.int

Hydrolysis in Aquatic Environments

Hydrolysis, the reaction with water, is another important abiotic degradation pathway for this compound, particularly in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water. Allethrin is susceptible to hydrolysis under alkaline conditions. who.intnih.gov While specific kinetic data for this compound is limited, studies on other pyrethroids indicate that hydrolysis is significantly faster in alkaline waters compared to neutral or acidic conditions. For many pyrethroids, hydrolysis is not considered a major degradation pathway in natural waters with neutral pH.

Influence of Environmental Factors on Degradation Rate (e.g., pH, Temperature, Organic Matter)

Several environmental factors can significantly influence the rate at which this compound degrades, both biotically and abiotically.

pH and Temperature: These are critical factors for microbial degradation. Studies have shown that optimal degradation by different microorganisms occurs under specific pH and temperature conditions. For example, the fungus Fusarium proliferatum CF2 showed maximum degradation of allethrin at a temperature of 26°C and a pH of 6.0. nih.gov In contrast, the bacterium Bacillus megaterium HLJ7 exhibited optimal degradation at a higher temperature of 32.18°C and a more neutral pH of 7.52. researchgate.net This indicates that the optimal conditions for bioremediation will depend on the specific microbial populations present. Temperature also affects abiotic degradation, with hydrolysis rates of pyrethroids generally increasing with higher temperatures.

Organic Matter: The presence of organic matter in soil and sediment can have a complex effect on the degradation of this compound. On one hand, pyrethroids can adsorb strongly to soil organic matter. who.int This adsorption can reduce their bioavailability to microorganisms, potentially slowing the rate of biodegradation. mdpi.commdpi.com On the other hand, organic matter can serve as a primary energy source for a diverse microbial community, which may lead to enhanced co-metabolism of the pesticide. mdpi.com Dissolved organic matter can also influence photodegradation rates in aquatic systems.

| Factor | Effect on Degradation Rate | Conditions/Observations | Degradation Type |

|---|---|---|---|

| Light/UV | Increases | 90% degradation in 8 hours (thin film, sun lamp). who.int Half-life of 3 days for bioallethrin (free state). who.int | Abiotic (Photodegradation) |

| pH (Alkaline) | Increases | Allethrin is unstable in alkaline media. who.int | Abiotic (Hydrolysis) |

| pH (Microbial) | Variable (Optimum exists) | Optimal at pH 6.0 for F. proliferatum CF2. nih.gov Optimal at pH 7.52 for B. megaterium HLJ7. researchgate.net | Biotic |

| Temperature (Microbial) | Variable (Optimum exists) | Optimal at 26°C for F. proliferatum CF2. nih.gov Optimal at 32.18°C for B. megaterium HLJ7. researchgate.net | Biotic |

| Organic Matter | Complex (can increase or decrease) | Adsorption to organic matter can decrease bioavailability. mdpi.commdpi.com Can enhance microbial activity and co-metabolism. mdpi.com | Biotic/Abiotic |

Insecticide Resistance Development and Management Strategies

Mechanisms of Resistance Evolution in Insect Populations

Insects have evolved a variety of mechanisms to survive exposure to insecticides. nih.gov These adaptations can be broadly categorized into metabolic, target-site, penetration, and behavioral resistance. nih.govpesticidestewardship.org Often, multiple mechanisms can be present within a single insect or population, potentially leading to synergistic effects on resistance levels. nih.gov

Metabolic Resistance: Overexpression and Mutation of Detoxifying Enzymes (e.g., P450s, Esterases)

Metabolic resistance is the most prevalent and challenging mechanism, where insects detoxify or break down the insecticide at a faster rate than susceptible individuals. pesticidestewardship.orgirac-online.org This is primarily achieved through the enhanced activity of large and diverse enzyme families, including cytochrome P450 monooxygenases (P450s), carboxylesterases (esterases), and glutathione (B108866) S-transferases (GSTs). entostudio.it

Resistant insects may possess higher quantities or more efficient forms of these detoxifying enzymes. irac-online.org The genetic basis for this often involves the overexpression (upregulation) of the genes encoding these enzymes. entostudio.itacs.org For example, studies on pyrethroid-resistant bed bugs (Cimex lectularius) have demonstrated that resistance is associated with the overexpression of P450 and esterase genes. entostudio.it Similarly, in mosquito species like Culex quinquefasciatus, resistance to pyrethroids has been linked to significantly higher activities and levels of P450s and carboxylesterases. scienceopen.com Research has identified specific P450 genes, such as CYP6M2 and CYP6Z2 in the malaria vector Anopheles gambiae, that are strongly associated with pyrethroid resistance through their ability to metabolize these insecticides. pnas.org

Table 1: Key Detoxifying Enzymes Implicated in Pyrethroid Resistance

| Enzyme Family | Specific Enzyme/Gene Example | Insect Species | Role in Resistance |

|---|---|---|---|

| Cytochrome P450s | CYP6M2 | Anopheles gambiae | Metabolizes pyrethroids, contributing to resistance. pnas.org |

| Cytochrome P450s | CYP6AA1 | Anopheles funestus | Mediates metabolism of various pyrethroids. mdpi.com |

| Cytochrome P450s | CYP337B3 | Helicoverpa armigera | Confers resistance to the pyrethroid fenvalerate. nih.gov |

| Carboxylesterases | Est A, Est B | Culex quinquefasciatus | Overexpressed in pyrethroid-resistant populations. scienceopen.com |

Target Site Resistance: Genetic Modifications of Sodium Channels

Pyrethroid insecticides, including (-)-trans-(S)-allethrin, exert their neurotoxic effects by binding to voltage-gated sodium channels (VGSCs) in the insect's nervous system. nih.govmdpi.com This binding action modifies the channel's gating properties, leading to prolonged channel opening, nerve hyperexcitation, paralysis, and ultimately death. nih.govmdpi.com

Target-site resistance, a major mechanism against pyrethroids, arises from genetic mutations in the gene encoding the VGSC protein. irac-online.orgmdpi.com These mutations alter the structure of the sodium channel, reducing its sensitivity to the insecticide. mdpi.comresearchgate.net This specific form of resistance is widely known as knockdown resistance (kdr). nih.govmdpi.com The first identified kdr mutation was a leucine-to-phenylalanine substitution at position 1014 (L1014F) in the house fly. nih.govresearchgate.net Since then, numerous VGSC mutations associated with pyrethroid resistance have been discovered across a wide range of arthropod pests and disease vectors. nih.govmdpi.com Some insects may carry multiple mutations, a condition sometimes referred to as "super-kdr", which can confer even higher levels of resistance. nih.govnih.gov

Table 2: Common Knockdown Resistance (kdr) Mutations in Voltage-Gated Sodium Channels

| Mutation | Amino Acid Change | Common Insect Groups | Significance |

|---|---|---|---|

| L1014F | Leucine to Phenylalanine | House flies, Mosquitoes, various pests | The classic kdr mutation, reduces pyrethroid binding. nih.govresearchgate.net |

| M918T | Methionine to Threonine | House flies | Often found with L1014F, creating the "super-kdr" phenotype. nih.gov |

| V1016I/G | Valine to Isoleucine or Glycine | Aedes aegypti mosquitoes | Confers resistance to pyrethroids. nih.gov |

Behavioral and Penetration Resistance Mechanisms

In addition to biochemical mechanisms, insects can evolve physical and behavioral traits that reduce insecticide exposure. nih.gov

Penetration resistance occurs when changes in the insect's cuticle—its outer protective layer—slow the absorption of the insecticide into the body. pesticidestewardship.orgirac-online.org A thickened or compositionally altered cuticle provides a barrier that limits the rate at which the toxin can reach its target site in the nervous system. nih.gov This mechanism is often found in conjunction with other forms of resistance, as even a slight delay in absorption can give metabolic enzymes more time to detoxify the compound. pesticidestewardship.orgirac-online.org

Behavioral resistance is an evolved response where insects avoid contact with the insecticide. irac-online.orgescholarship.org This can manifest in several ways, such as moving away from a treated area, ceasing to feed, or shifting activity to locations where insecticide is not present (e.g., moving to the underside of a sprayed leaf). pesticidestewardship.orgirac-online.org For instance, some malaria-vectoring mosquitoes have developed a preference for resting outdoors to avoid contact with insecticides sprayed on interior walls. pesticidestewardship.org

Molecular Basis of Cross-Resistance to Pyrethroids and Other Insecticide Classes

Cross-resistance occurs when a single resistance mechanism confers protection against multiple insecticides, sometimes from different chemical classes. nih.gov This is a significant challenge in pest management.

The molecular basis for cross-resistance is often linked to the broad-spectrum activity of metabolic enzymes or shared insecticide targets. mdpi.comnih.gov For example, overexpressed P450 enzymes that detoxify pyrethroids may also be capable of metabolizing insecticides from other classes, such as carbamates or organophosphates. mdpi.com The P450 enzyme CYP6P3 in Anopheles gambiae has been shown to be responsible for cross-resistance to both pyrethroids and carbamates. mdpi.com

Target-site cross-resistance is also common. Because pyrethroids and the organochlorine insecticide DDT share the same target site (the voltage-gated sodium channel), kdr mutations that confer resistance to pyrethroids typically also confer resistance to DDT. mdpi.comunl.edu This shared mechanism is a classic example of cross-resistance originating from a single genetic modification. unl.edu However, the level of resistance can vary significantly depending on the specific pyrethroid and the particular combination of kdr alleles present in the insect. nih.gov

Ecological and Evolutionary Dynamics of Resistance

The development of insecticide resistance is a powerful example of evolution by natural selection. nih.gov The ecological context, including the intensity of insecticide use, the life history of the pest, and environmental factors, heavily influences the rate and trajectory of resistance evolution. google.comnih.gov High selection pressure, such as the frequent and widespread application of a single insecticide, rapidly selects for resistant individuals, allowing them to survive and reproduce, thereby increasing the frequency of resistance alleles in the population. escholarship.org

The evolutionary history of an insect species can also play a role. nih.gov For example, generalist herbivores that have evolved detoxification mechanisms to handle a wide variety of toxic plant compounds may be pre-adapted to detoxify synthetic insecticides, potentially accelerating the evolution of metabolic resistance. nih.gov

Population Genetics of Resistance Alleles

Population genetics provides a framework for understanding how resistance alleles arise and spread. tci-thaijo.org Resistance can evolve from new, de novo mutations that occur after insecticide application, or from standing genetic variation, where resistance alleles are already present at a very low frequency in the population before selection begins. nih.govnih.gov Evidence suggests that resistance often evolves rapidly by selecting for these pre-existing alleles. nih.gov

Molecular studies indicate that the mutations conferring resistance can be rare, sometimes arising from a single event within a species. oup.com The subsequent widespread geographic distribution of such a resistance gene is then driven by the interplay of strong selective pressure from the insecticide and migration of resistant individuals between populations. oup.com The persistence of resistance alleles in a population, even after insecticide use is discontinued, can be influenced by factors such as genetic drift, gene flow, and potential fitness costs or advantages associated with the allele in an insecticide-free environment. stanford.edu

Fitness Costs Associated with Resistance

Insecticide resistance, while advantageous for an insect in a pesticide-treated environment, can be associated with significant physiological disadvantages or "fitness costs" in the absence of the insecticide. nih.govresearchgate.net These costs arise because the genetic mutations or upregulated detoxification systems that confer resistance can disrupt other essential life functions. nih.gov The continuous selection pressure from insecticides can be metabolically costly, leading to resistance through mechanisms like target-site mutations or the constitutive upregulation of detoxification genes. nih.gov These adaptations require energy and resources, which are then reallocated from normal developmental and metabolic processes. nih.govresearchgate.net

Research has documented a range of fitness costs in various insect species resistant to pyrethroids and other insecticides. These costs are a critical factor in the dynamics of resistance evolution and are a key consideration when designing resistance management programs. nih.gov

Table 1: Examples of Fitness Costs Associated with Insecticide Resistance in Various Insect Species

| Order/Species | Insecticide Group | Resistance Mechanism | Observed Fitness Costs in Resistant Strains |

| Hemiptera (Bemisia tabaci) | Neonicotinoids | Not specified | Reduced adult fecundity and longevity; slower development. researchgate.net |

| Hemiptera (Myzus persicae) | Pyrethroids, DDT | Target-site, Metabolic | Decreased survival during overwintering; altered response to parasitoids. researchgate.net |

| Diptera (Culex pipiens) | Organophosphates (OPs) | Target-site, Metabolic | Lower survival rates during winter; reduced ability to avoid predation; decreased mating competitiveness. researchgate.net |

| Diptera (Aedes aegypti) | Pyrethroids | kdr and CYP-mediated detoxification | Reduced net reproductive rate and male mating success in certain strains. nih.gov |

| Lepidoptera (Plutella xylostella) | Spinosyns | Metabolic | Decreased larval and pupal survival; reduced fecundity and hatchability. nih.gov |

| Coleoptera (Tribolium castaneum) | Organophosphates (OPs) | Metabolic | Reduced fecundity, egg hatchability, and population growth rate. researchgate.net |

| Blattodea (Blattella germanica) | Pyrethrins (B594832), Allethrin (B1665230) | Not specified | Irregular nymph development and lower total fecundity. nih.gov |

Research Approaches for Resistance Management and Countermeasures

Synergist Applications and Enzyme Inhibitors

One of the primary mechanisms of resistance to pyrethroids like this compound is metabolic resistance, where insects use detoxification enzymes to break down the insecticide before it can reach its target site. google.com Synergists are chemicals that, while often having low toxicity on their own, can enhance the effectiveness of an insecticide by inhibiting these detoxification enzymes. solutionsstores.comorst.edu

The most common synergist used with pyrethrins and synthetic pyrethroids is Piperonyl Butoxide (PBO). solutionsstores.comnih.gov PBO functions by inhibiting the activity of cytochrome P450 monooxygenases (P450s), a major family of enzymes involved in insecticide detoxification. google.comnih.gov By blocking these enzymes, PBO prevents the breakdown of the insecticide, allowing more of the active ingredient to reach the target site in the insect's nervous system, thereby restoring its efficacy against resistant populations. orst.eduslideshare.net The use of synergists can increase the speed of knockdown and the mortality rate of insects. solutionsstores.com

Research into new synergists is ongoing. For example, boronic acid compounds have been identified as potent inhibitors of carboxylesterases, another key class of resistance enzymes, and have shown the ability to dramatically increase the effectiveness of certain insecticides against resistant pests. nih.govacs.org The application of synergists is a valuable tool in resistance management, as it can help overcome existing metabolic resistance and extend the useful life of insecticides. slideshare.net

Table 2: Effect of Synergists on Insecticide Efficacy

| Synergist | Target Enzyme Family | Associated Insecticide Class | Primary Function |

| Piperonyl Butoxide (PBO) | Cytochrome P450s (P450s) | Pyrethrins, Pyrethroids, Carbamates nih.govslideshare.net | Inhibits oxidative metabolism of the insecticide, increasing its concentration and persistence at the target site. nih.govresearchgate.net |

| S,S,S-tributyl phosphorotrithioate (DEF) | Esterases | Organophosphates, Pyrethroids | Inhibits the hydrolytic breakdown of insecticides by esterase enzymes. nih.gov |

| Diethyl Maleate (DEM) | Glutathione S-transferases (GSTs) | Organophosphates, Organochlorines | Inhibits detoxification pathways mediated by GST enzymes. nih.gov |

Rotational and Alternating Application Strategies Based on Mode of Action

To combat the development of resistance, a fundamental strategy is to rotate or alternate the use of insecticides with different Modes of Action (MoA). ucanr.eduusda.gov The Mode of Action describes the specific biological process or target site that an insecticide disrupts within the pest. gpnmag.com this compound, like all pyrethroids, is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 3 insecticide, which acts as a sodium channel modulator. cropaia.com

Repeatedly using insecticides from the same MoA group exerts continuous selection pressure on the pest population, favoring the survival and reproduction of individuals with resistance to that specific mode of action. usda.gov A rotational strategy involves alternating between different MoA groups in a planned sequence. croplife.org.au This approach prevents successive generations of a pest from being exposed to the same selection pressure, thus delaying or preventing the fixation of resistance genes in the population. usda.govirac-online.org For example, an application of a Group 3 pyrethroid could be followed by a treatment with an insecticide from Group 1 (an acetylcholinesterase inhibitor like an organophosphate or carbamate) or Group 4 (a nicotinic acetylcholine (B1216132) receptor competitive modulator like a neonicotinoid). cropaia.comksu.edu

Effective rotation programs should be designed based on the pest's life cycle, with the general recommendation to switch MoA groups every two to three weeks or between pest generations. gpnmag.comksu.edu It is crucial to rotate based on the active ingredient's MoA group, not just the trade name, as different products may contain active ingredients from the same chemical class with the same mode of action. gpnmag.comksu.edu

Table 3: Example of a Mode of Action Rotational Program Involving a Group 3 Insecticide

| Application Window | IRAC MoA Group | Chemical Subgroup/Class | Example Active Ingredient | Target Site/Mechanism |

| Window 1 | 3A | Pyrethroids, Pyrethrins | This compound | Sodium channel modulators cropaia.com |

| Window 2 | 1B | Carbamates | Carbaryl | Acetylcholinesterase (AChE) inhibitors cropaia.com |

| Window 3 | 4A | Neonicotinoids | Imidacloprid | Nicotinic acetylcholine receptor (nAChR) competitive modulators irac-online.org |

| Window 4 | 5 | Spinosyns | Spinosad | Nicotinic acetylcholine receptor (nAChR) allosteric modulators - Site I irac-online.org |

Diagnostic Tools for Resistance Monitoring in Field Populations

Effective resistance management relies on the timely detection and monitoring of resistance levels in pest populations. researchgate.net Various diagnostic tools are employed to identify resistance before control failures become widespread. These methods can be broadly categorized into bioassays, biochemical assays, and molecular diagnostics. unibas.ch

Bioassays: These are foundational methods for detecting resistance by measuring the response of a pest population to an insecticide. researchgate.net Techniques like the glass vial or adult vial test involve exposing insects to specific, discriminating concentrations of an insecticide and measuring mortality rates after a set period. oup.comnih.govnih.gov A survival rate higher than expected compared to a known susceptible population indicates the presence of resistance. researchgate.net These tests are crucial for diagnosing resistance in the field and establishing baseline susceptibility data. nih.gov

Biochemical Assays: These methods measure the activity of specific detoxification enzymes associated with metabolic resistance, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450s. unibas.chnih.gov By comparing the enzyme activity levels in a field population to those of a susceptible laboratory strain, researchers can identify the presence of enhanced metabolic detoxification. nih.govresearchgate.net Synergist assays, where mortality is compared with and without the addition of an enzyme inhibitor like PBO, can also serve as a biochemical indicator of metabolic resistance. researchgate.netunibas.ch

Molecular Diagnostics: These tools detect the specific gene mutations that confer resistance. mdpi.com For pyrethroid resistance, a key mechanism is target-site resistance caused by mutations in the voltage-gated sodium channel gene, often referred to as knockdown resistance (kdr). mdpi.comnih.gov Various PCR-based techniques (e.g., Allele-Specific PCR, TaqMan assays, sequencing) have been developed to rapidly screen individual insects for the presence of kdr alleles (e.g., L1014F, L1014S) even when they are at a low frequency in the population. nih.govresearchgate.netplos.org These molecular tools offer high sensitivity and specificity and are invaluable for early detection and tracking the spread of resistance alleles. unibas.chnih.gov

Table 4: Comparison of Resistance Monitoring Techniques

| Technique | Principle | What It Detects | Advantages | Disadvantages |

| Bioassay (e.g., Vial Test) | Measures insect mortality after exposure to a diagnostic dose of insecticide. nih.gov | Phenotypic resistance (actual survival). | Inexpensive; directly measures loss of control; detects all resistance mechanisms. researchgate.net | Less sensitive for detecting low-frequency resistance; requires live insects; can be time-consuming. unibas.ch |

| Biochemical Assay | Quantifies the activity of specific detoxification enzyme families. nih.gov | Metabolic resistance mechanisms. | Can identify the general type of metabolic resistance (e.g., P450-based). unibas.ch | Requires fresh or frozen samples; may not detect target-site resistance; measures enzyme families, not specific enzymes. unibas.ch |

| Molecular Diagnostic (e.g., PCR) | Amplifies DNA to detect specific resistance-conferring mutations (e.g., kdr). mdpi.com | Genotypic resistance (presence of resistance alleles). | Highly sensitive and specific; can detect resistance at very low frequencies; does not require live insects. nih.govresearchgate.net | Only detects known mutations; may not correlate perfectly with phenotypic resistance if other mechanisms are involved. mdpi.com |

Environmental Ecotoxicology and Ecological Impact on Non Target Organisms

Impact on Terrestrial Non-Target Invertebrates

(-)-trans-(S)-allethrin, also known as S-bioallethrin, can affect a variety of terrestrial invertebrates that are not the intended targets of its application. These organisms play crucial roles in ecosystem functions such as pollination, pest control, and decomposition.

Effects on Pollinators (e.g., Bees) and Beneficial Insects

Pyrethroids as a class are known to be toxic to insects, and this includes beneficial species that provide essential ecosystem services.

Sublethal effects are also a concern for pollinator populations. Exposure to low doses of pyrethroids, including allethrin (B1665230), can impact honeybee behavior. Studies have shown that exposure to 10 ng doses of allethrin can affect motor function, leading to bees spending more time upside down and having longer periods of stillness. nih.gov Furthermore, allethrin exposure has been observed to reduce the time honeybees spend grooming their antennae, a critical behavior for sensory perception. nih.gov Such sublethal effects can impair a bee's ability to navigate, forage, and perform other essential tasks, potentially impacting the health and productivity of the entire colony.

Soil Invertebrate Responses (e.g., Earthworms)

Soil-dwelling invertebrates are vital for maintaining soil health and structure. The impact of this compound on these organisms is an important aspect of its environmental risk profile.

Earthworms: Information regarding the specific toxicity of this compound to earthworms is limited in the available scientific literature. However, allethrin as a compound is considered to be moderately toxic to earthworms. herts.ac.uk A study on d-trans allethrin reported a lethal concentration (LC50) of 0.021 mg/L for annelid worms, indicating high toxicity. amazonaws.com Earthworms can be exposed to pyrethroids through contaminated soil and decaying organic matter. The lack of specific data for this compound highlights a gap in the understanding of its full impact on soil ecosystems.

Sublethal Effects on Behavior, Reproduction, and Population Dynamics

Beyond acute toxicity, sublethal exposure to this compound can have subtle yet significant consequences for the long-term survival and viability of terrestrial invertebrate populations.

Research on other pyrethroids has demonstrated a range of sublethal effects on insects, which may be indicative of the potential impacts of this compound. These effects can manifest as alterations in behavior, reduced reproductive success, and changes in population dynamics. researchgate.net For instance, sublethal doses of some pyrethroids have been shown to decrease the number of eggs produced by adult insects and reduce the hatching rate. nih.gov In some cases, sublethal exposure to pyrethroids has been observed to reduce the blood-feeding and egg production of mosquitoes. uq.edu.au

While specific studies on the sublethal effects of this compound on the behavior, reproduction, and population dynamics of non-target terrestrial invertebrates are not widely available, the known effects of other pyrethroids suggest that this is an area requiring further investigation to fully assess its ecological risk.

Impact on Aquatic Ecosystems

This compound can enter aquatic environments through various pathways, including spray drift and runoff from treated areas. Due to its chemical properties, it poses a significant risk to aquatic life.

Effects on Freshwater and Estuarine/Marine Fish Species

Allethrins, including this compound, are known to be very highly toxic to both coldwater and warmwater fish species. wikipedia.orgepa.gov S-Bioallethrin is noted as being the most toxic among the allethrins to fish. who.int The toxicity of pyrethroids to fish can be influenced by water temperature, with some studies indicating higher toxicity at cooler temperatures. inchem.org

The lethal concentration required to kill 50% of a test population (LC50) is a standard measure of acute toxicity. The 96-hour LC50 values for allethrins in fish generally range from 9 to 90 µg/L. who.int A study on d-trans allethrin reported a 96-hour LC50 of 0.80 µg/L for the zebrafish (Danio rerio). researchgate.net

Acute Toxicity of Allethrins to Various Fish Species

| Compound | Species | Exposure Time (hours) | LC50 (µg/L) | Reference |

|---|---|---|---|---|

| S-Bioallethrin | General Fish | - | 9 - 90 | who.int |

| d-trans allethrin | Zebrafish (Danio rerio) | 96 | 0.80 | researchgate.net |

| Bioallethrin (B1148691) | Steelhead trout (Oncorhynchus mykiss) | 96 | 17.5 | inchem.org |

| Bioallethrin | Coho salmon (Oncorhynchus kisutch) | 96 | 22.2 | inchem.org |

| Bioallethrin | Channel catfish (Ictalurus punctatus) | 96 | > 30.1 | inchem.org |

Responses of Aquatic Invertebrates (e.g., Daphnia, Aquatic Insects)

Aquatic invertebrates are a critical component of freshwater and marine food webs, and they are often highly sensitive to pesticide contamination.

Allethrins are generally toxic to aquatic invertebrates, although there is variability among species. wikipedia.orgepa.gov The 48-hour LC50 for allethrin in Daphnia magna, a common indicator species, is reported to be within the range of 150 to 50,000 µg/L. who.int Aquatic insect larvae can also be susceptible. For instance, the stonefly is noted to be particularly sensitive to allethrin. nih.gov

Acute Toxicity of Allethrin to Aquatic Invertebrates

| Species | Exposure Time (hours) | LC50 (µg/L) | Reference |

|---|---|---|---|

| Daphnia magna | 48 | 150 - 50,000 | who.int |

| Aquatic Insect Larvae | - | 150 - 50,000 | who.int |

| Scud (Gammarus lacustris) | 24 | 38 | nih.gov |

| Scud (Gammarus lacustris) | 48 | 20 | nih.gov |

Factors Influencing Aquatic Ecotoxicity (e.g., Temperature, Sorption)

The ecotoxicity of this compound and other pyrethroids in aquatic environments is not a fixed value but is significantly influenced by various physicochemical factors, most notably temperature and sorption to organic matter.

Temperature: The toxicity of allethrin to fish is affected by water temperature. One study noted that allethrin is more toxic to fish in cooler temperatures inchem.org. This phenomenon, known as a negative temperature coefficient, is common for Type I pyrethroids. Conversely, another source suggests that fish are sensitive to allethrin toxicity in elevated water temperatures nih.gov. The U.S. Environmental Protection Agency (EPA) has acknowledged the influence of temperature on allethrin's toxicity, although the precise magnitude of these effects is not fully quantified regulations.gov.

Sorption: Sorption to sediment and suspended particles is a dominant process influencing the fate, transport, and bioavailability of pyrethroids in aquatic systems nih.gov. Due to their hydrophobic nature, allethrins strongly adsorb to soil and sediments who.int. This binding process reduces the concentration of the chemical freely dissolved in the water column, which in turn can decrease its bioavailability and subsequent toxicity to aquatic organisms nih.govusgs.gov.

The extent of sorption is quantified by the organic carbon partition coefficient (Koc). Studies have reported Koc values for allethrins ranging from 1,134 to 1,718, indicating low mobility in most soils and a high affinity for binding to organic matter regulations.gov. The quality and source of the organic matter are critical, as different types of organic carbon can result in significantly different sorption behaviors researchgate.net. The presence of suspended solids has a significant inhibitory effect on the toxicity of pyrethroids in aquatic systems semanticscholar.org.

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Organic Carbon Partition Coefficient (Koc) | 1,134 - 1,718 mL/g | Indicates high affinity for soil and sediment organic carbon, leading to low mobility. | regulations.gov |

Ecological Risk Assessment Methodologies for Environmental Exposure

Ecological Risk Assessments (ERAs) for pyrethroids like this compound are conducted to evaluate the potential for adverse effects on non-target organisms. These assessments often employ a tiered approach, starting with conservative screening levels and progressing to more refined, realistic analyses if a potential risk is identified oup.com.

Methodologies for the pyrethroid class include probabilistic risk assessments, which consider the range of species sensitivities and environmental concentrations to estimate the likelihood of adverse effects nih.gov. Such assessments quantitatively integrate the reduction in bioavailability resulting from factors like the presence of dissolved organic matter nih.gov. The EPA organizes its assessments for pyrethroids into groups based on use patterns, such as outdoor urban applications, agricultural uses, and wide-area mosquito control, to employ similar assessment methodologies for comparable exposure scenarios regulations.gov. Because the various allethrin isomers are considered nearly identical in potency and environmental fate, regulatory agencies often bridge data from one isomer to represent others in risk assessments regulations.govregulations.gov.

Exposure Pathway Analysis in Environmental Compartments

An exposure pathway is the route a pesticide takes from its source to an ecological receptor regulations.gov. A complete pathway consists of a source, a release mechanism, an environmental transport medium, a point of exposure, and a feasible route of exposure for a receptor regulations.gov. For this compound, the primary pathways of concern for aquatic ecosystems involve its movement from areas of application into water bodies.

Key exposure pathways include:

Surface Runoff: Following outdoor residential use, the compound can be transported in runoff from treated surfaces into streams, ponds, and rivers regulations.govregulations.gov.

Spray Drift: During application as an outdoor spray or fogger, aerosolized droplets can drift from the target area and be deposited directly onto surface water regulations.govregulations.gov.

Wastewater Effluent: Indoor uses of pyrethroids can introduce them into wastewater systems through down-the-drain disposal. Conventional wastewater treatment plants may not completely remove these hydrophobic compounds, leading to their presence in treated effluent discharged into aquatic environments universityofgalway.ie.

Conceptual Models for Ecological Risk

A conceptual model is a core component of the problem formulation phase in an ecological risk assessment researchgate.netornl.gov. It provides a written description and a visual representation (often a flow chart) of the predicted relationships between a stressor (e.g., this compound), the potential routes of exposure, and the ecological receptors and endpoints being assessed regulations.govresearchgate.net.

For allethrins, the conceptual model is generally broad, assuming that as non-systemic insecticides, they can adversely affect both terrestrial and aquatic organisms if environmental concentrations resulting from labeled uses are sufficiently high regulations.gov. The model illustrates how the pesticide moves from its source (e.g., residential application) through environmental compartments via transport mechanisms like runoff and drift. It then shows how ecological receptors, such as fish and aquatic invertebrates, come into contact with the pesticide through various exposure routes, leading to potential adverse effects that are evaluated in the risk assessment regulations.govornl.gov.

Long-Term Ecological Consequences and Biodiversity Implications

The use of broad-spectrum insecticides like this compound can have significant long-term ecological consequences and implications for biodiversity pan-europe.info. While designed to be effective against target pests, their toxicity extends to a wide range of non-target organisms wikipedia.orgijcrt.org.

Allethrins are highly toxic to fish and aquatic invertebrates, which can lead to direct mortality and population decline in contaminated water bodies wikipedia.orgepa.govscbt.com. The persistence of pyrethroid residues in sediment can create a long-term hazard for benthic organisms, which can then be transferred up the food chain, potentially leading to biomagnification universityofgalway.ieijcrt.org.

Beyond aquatic life, the use of pyrethroids in agricultural and residential settings has been shown to cause substantial harm to beneficial insect populations. Research indicates that pyrethroid exposure can lead to significant reductions (30-60%) in the populations of natural pest enemies and essential pollinators ijcrt.org. This disruption of beneficial insect communities can impair critical ecosystem services, such as natural pest regulation and pollination, potentially affecting the long-term health and sustainability of both natural and agricultural ecosystems ijcrt.org. Such impacts are a recognized factor in the broader issue of biodiversity loss linked to intensive pesticide use pan-europe.info. Furthermore, the ecological stress imposed by pesticides can be exacerbated by other environmental factors, such as rising temperatures associated with climate change, leading to greater synergistic impacts on biodiversity beyondpesticides.org.

Analytical Methodologies for Environmental and Biological Matrix Monitoring

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate (-)-trans-(S)-allethrin from the sample matrix and remove interfering substances that could compromise the accuracy of the analysis. pragolab.cz The choice of technique depends on the nature of the sample matrix (e.g., water, soil, sediment, blood, urine) and the physicochemical properties of the analyte. nih.govresearchgate.net

Several extraction techniques are employed to efficiently isolate pyrethroids like allethrin (B1665230) from various matrices.

Liquid-Liquid Extraction (LLE) is a conventional method used for water samples. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net However, LLE can be time-consuming and require large volumes of organic solvents. researchgate.netcdc.gov

Solid Phase Extraction (SPE) is a widely used and efficient technique for both water and biological samples like urine and plasma. nih.govcdc.govnih.govusgs.gov In SPE, the sample is passed through a solid sorbent material packed in a cartridge, which retains the analyte. nih.gov The analyte is then eluted with a small volume of an organic solvent. usgs.gov For water samples, SPE with cartridges like HLB is a common approach. usgs.gov For biological fluids, C18 cartridges have proven effective for isolating various synthetic pyrethroids. nih.gov Magnetic solid-phase extraction (MSPE) is an innovative variation that utilizes magnetic nanoparticles as the sorbent, simplifying the separation process. rsc.org

Microwave-Assisted Extraction (MAE) is a more advanced technique primarily used for solid samples such as soil and sediment. usgs.govusgs.gov This method uses microwave energy to heat the solvent and sample, accelerating the extraction of the analyte from the matrix. brjac.com.brk-state.edu MAE offers advantages such as reduced extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. brjac.com.brk-state.edu A mixture of dichloromethane (B109758) and methanol (B129727) is often used as the extraction solvent for pyrethroids in sediment samples. usgs.gov Ultrasound-assisted microwave extraction (UAME) is a further enhancement that combines microwave and ultrasonic power to improve extraction efficiency. nih.gov

Table 1: Comparison of Extraction Methods for Allethrin and other Pyrethroids

| Extraction Method | Matrix | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Simple, well-established | Time-consuming, large solvent volume |

| Solid Phase Extraction (SPE) | Water, Urine, Plasma | High recovery, reduced solvent use | Cartridge cost, potential for clogging |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Fast, efficient, low solvent use | Requires specialized equipment |